molecular formula C10H11N3 B1461412 3-(5-methyl-1H-pyrazol-1-yl)aniline CAS No. 1152592-25-0

3-(5-methyl-1H-pyrazol-1-yl)aniline

Cat. No.: B1461412
CAS No.: 1152592-25-0
M. Wt: 173.21 g/mol
InChI Key: RFQSCEATLOFLCA-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit catalytic activity in the oxidation reaction of catechol to o-quinone, mediated by copper complexes . The interaction between this compound and copper ions forms a complex that enhances the catalytic activity, demonstrating its potential as a ligand in metalloenzyme development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to exhibit cytotoxic effects on several human cell lines, including colorectal RKO carcinoma cells . The compound activates autophagy proteins as a survival mechanism, while the predominant pathway of cell death is p53-mediated apoptosis . This indicates that this compound can significantly impact cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives have been shown to stabilize radicals through electron-donating and electron-withdrawing groups, although the exact stabilization mechanism remains unclear . Additionally, the compound’s interaction with copper ions in catalytic processes highlights its role in enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Pyrazole derivatives are known for their stability and thermal properties, with decomposition temperatures ranging from 171 to 270 °C . Long-term studies have shown that these compounds maintain their stability and continue to exhibit biological activity over extended periods . This stability is crucial for their sustained effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on pyrazole derivatives have demonstrated that higher doses can lead to increased catalytic activity and potential toxicity . For example, the catecholase activity of copper complexes with pyrazole-based ligands increases with the molar ratio of oxidant-to-substrate . Excessive doses may result in adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives have been shown to influence metabolic flux and metabolite levels . The compound’s interaction with copper ions in catalytic processes suggests its involvement in redox reactions and other metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Pyrazole derivatives are known to exhibit unique coordination with metal ions, which can affect their localization and accumulation . The compound’s interaction with copper ions, for instance, facilitates its distribution within the cellular environment, enhancing its catalytic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Pyrazole derivatives have been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for their activity and function, as it determines their interactions with biomolecules and their overall impact on cellular processes.

Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQSCEATLOFLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.